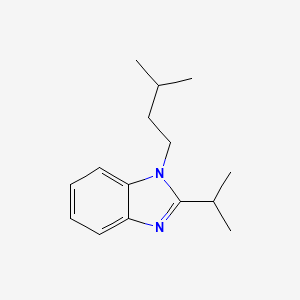
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide, also known as MK-677, is a non-peptide growth hormone secretagogue. It is a synthetic compound that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained popularity in the scientific community due to its potential therapeutic applications in various fields.
Mécanisme D'action
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide works by stimulating the release of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is found in the brain and other tissues. Activation of the ghrelin receptor leads to an increase in the release of growth hormone and IGF-1.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases muscle mass and bone density by promoting the growth of muscle and bone cells. It also improves sleep quality by increasing the amount of deep sleep and REM sleep. 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been shown to enhance cognitive function by improving memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has a number of advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and store than peptide compounds. It is also orally active, which makes it easier to administer to animals. However, 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and it has a short half-life in the body, which means it needs to be administered frequently.
Orientations Futures
There are a number of future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, there is interest in developing more potent and selective ghrelin receptor agonists based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide.
Méthodes De Synthèse
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide is synthesized through a series of chemical reactions. The starting material is 2-chloro-4,6-dimethylphenol, which is reacted with chloroacetyl chloride to form 2-chloro-4,6-dimethylphenylacetyl chloride. This intermediate is then reacted with 3-methoxyaniline to form 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide.
Applications De Recherche Scientifique
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has been shown to increase muscle mass and bone density, improve sleep quality, and enhance cognitive function. 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Propriétés
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-7-12(2)17(15(18)8-11)22-10-16(20)19-13-5-4-6-14(9-13)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPYEKCZZPFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5756029.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5756033.png)






![2-[(2-methyl-1,3-dioxan-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5756105.png)

![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)

